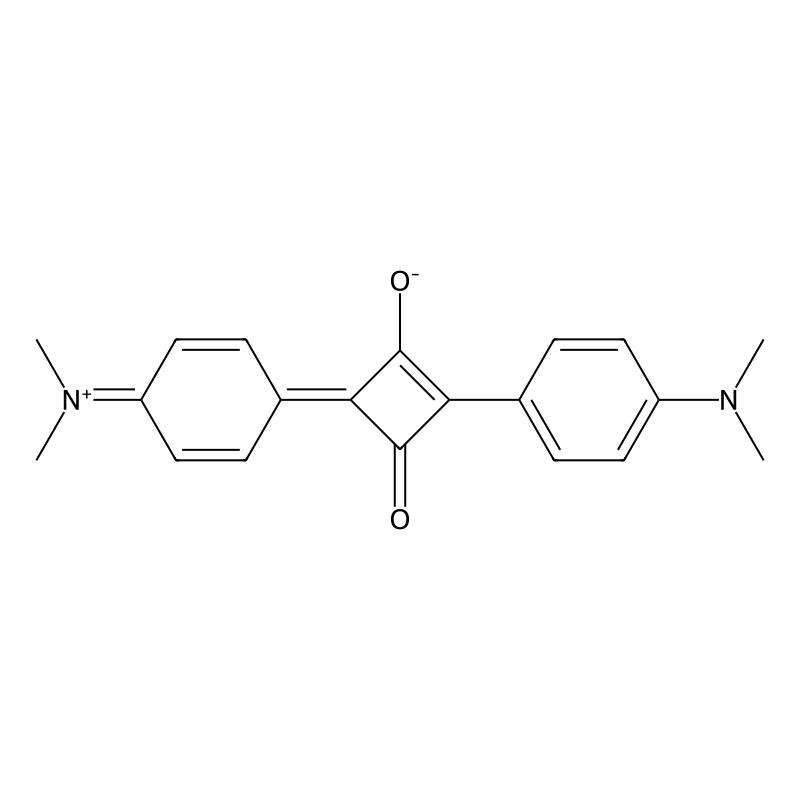

Squarylium dye III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Spectral Properties of Squarylium Dye III in Dichloromethane

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 627.25 nm [1] |

| Molar Absorptivity (ε) at λmax | 309,000 M⁻¹·cm⁻¹ at 627.25 nm [1] |

| Absorption Coefficient | 309,000 [1] |

| Fluorescence Quantum Yield (Φ) | 0.65 [1] |

Experimental Context & Methodology

The data in the table was generated using the following standardized experimental conditions, which can serve as a reference for your own protocols [1].

- Solvent: Dichloromethane [1]

- Absorption Spectroscopy:

- Fluorescence Spectroscopy:

Beyond Basic Spectra: Photostability Considerations

For applications in drug development, stability is a critical factor. Research on similar squarylium dyes shows that their photodegradation mechanism and rate are highly dependent on the solvent [2].

- Solvent Dependency: One study found that the half-life of a squarylium dye under light irradiation was drastically different between solvents: it was 120 minutes in methanol but only 4 minutes in chloroform [2].

- Proposed Mechanism: The photodegradation is suggested to involve a nucleophilic attack on the central squaraine ring by solvent molecules, leading to the formation of intermediate semi-squarylium products [2]. This pathway is visualized below.

Squarylium dye photodegradation pathway initiated by solvent nucleophiles.

Summary and Research Implications

- For Reliable Performance: The provided data offers a benchmark for the dye's optical performance in dichloromethane.

- For Experimental Design: When developing assays or formulations, the dye's solvent environment is critical not just for its spectral properties but also for its photostability.

References

Squarylium dye III fluorescence quantum yield 0.65

Photophysical Properties of Squarylium Dye III

The table below summarizes the key optical characteristics of this compound as reported in literature, primarily in dichloromethane solvent [1] [2] [3].

| Property | Value | Conditions / Notes |

|---|---|---|

| Fluorescence Quantum Yield (Φ) | 0.65 | In dichloromethane [1] [2] [3]. |

| Absorption Maximum (λₐbs) | 627.3 nm [1], 627.25 nm [2] | Sharp, intense peak in the red to near-infrared region. |

| Molar Extinction Coefficient (ε) | 309,000 cm⁻¹/M [1] [2] | At ~627 nm; indicates strong light-absorbing ability. |

| Emission Maximum (λₑₘ) | ~650 nm [3] | Typical for squaraine dyes; characteristic strong fluorescence. |

| Primary Solvent | Dichloromethane | Used for referenced absorption and emission measurements [1] [2]. |

Squarylium dyes are a class of organic compounds known for their intense absorption and fluorescence in the red and near-infrared region, derived from squaric acid [3] [4]. The high quantum yield of 0.65 for Squarylium III makes it a relatively efficient emitter [1].

Experimental Context and Protocols

The foundational data for Squarylium III originates from studies in the 1980s and 1990s, cited in the PhotochemCAD database [1] [2].

Reported Measurement Conditions

The fluorescence emission spectrum was measured on December 11, 1997, using a Spex FluoroMax spectrofluorometer with the following parameters [1]:

- Excitation Wavelength: 565 nm

- Spectral Bandwidth: 4.25 nm (for both excitation and emission monochromators)

- Data Interval: 0.5 nm

- Integration Time: 2.0 seconds

- Sample Preparation: Samples were prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation and all emission wavelengths. This low density is critical to minimize the inner-filter effect, which can artificially reduce the measured fluorescence intensity. The dark counts were subtracted, and the spectra were corrected for the wavelength-dependent sensitivity of the instrument [1].

The quantum yield value of 0.65 was referenced to a primary source (Law, 1987) but the specific measurement protocol used in that original work is not detailed in the search results [1].

General Quantum Yield Measurement Methodologies

For context, the fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission from an excited state and is defined as the ratio of photons emitted to photons absorbed [5] [6]. The following diagram outlines the two standard methods used to determine this value.

Quantum yield measurement workflow

The Relative Method is common but requires a reference standard with a known quantum yield that emits in a similar wavelength region as the sample. The quantum yield of the sample (Φ) is calculated using the formula [5]:

Φ = Φᵣ × (Int / Intᵣ) × (1−10⁻ᴬᵣ / 1−10⁻ᴬ) × (n² / nᵣ²)

Where Int is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscript ᵣ denotes the values for the reference standard [5].

The Absolute Method uses an integrating sphere to capture all emitted light from the sample, eliminating the need for a reference standard and allowing measurement of a wider variety of sample types, including scattering solids [6].

Application in Solar Cells

Squarylium III has been researched as a component in organic photovoltaic devices to enhance light harvesting. One study incorporated SQ3 into the active layer of polymer solar cells based on P3HT and PCBM [7].

The role of the dye in this ternary blend is visualized in the following diagram, which shows the two proposed mechanisms for charge generation.

Charge transfer pathways in P3HT:SQ3:PCBM blend

The study reported that the inclusion of SQ3, combined with thermal annealing, broadened the absorption spectrum of the active layer and resulted in an increase in power conversion efficiency from 1.9% to 3.9% [7].

Guidance for Further Research

To obtain the most detailed experimental protocols for Squarylium III:

- Consult the Primary Source: Locate the original 1987 paper by K.-Y. Law in the Journal of Physical Chemistry for the definitive procedure behind the quantum yield measurement [1] [3].

- Apply Standard Methods: Follow established methodologies for determining fluorescence quantum yield using modern instrumentation, as outlined in the technical guides and reviews [5] [6].

References

- 1. Squarylium III [omlc.org]

- 2. This compound [photochemcad.com]

- 3. Squaraine dye - Wikipedia [en.wikipedia.org]

- 4. Review Squaraine dyes: The hierarchical synthesis and its ... [sciencedirect.com]

- 5. - Wikipedia Quantum yield [en.wikipedia.org]

- 6. What is Quantum ? | Yield | Fluorescence Measuring Quantum Yield [edinst.com]

- 7. efficiency enhancement in p3ht:pcbm blends using ... [academicjournals.org]

Photophysical Properties of Squarylium Dye III

The core photophysical properties for Squarylium dye III in dichloromethane are well-established [1]. This data is crucial for understanding its initial state before degradation.

| Property | Value | Condition / Note |

|---|---|---|

| Absorption Wavelength ((\lambda_{max})) | 627.25 nm | In dichloromethane [1] |

| Molar Absorptivity ((\epsilon)) | 309,000 M⁻¹cm⁻¹ | At 627.25 nm [1] |

| Fluorescence Quantum Yield ((\Phi_f)) | 0.65 | In dichloromethane [1] |

Mechanisms and Pathways of Photodegradation

The stability of squarylium dyes is highly dependent on the environment. Research reveals two primary degradation mechanisms.

Solvent-Dependent Degradation via Radical Intermediates

A pivotal study demonstrates that photodegradation in chlorinated solvents (like dichloromethane) is significantly faster—approximately 10 times—than in alcohols [2]. The mechanism involves the excited dye interacting with solvent-derived radicals, forming a dye-based radical cation intermediate (SQ•+) that subsequently reacts with oxygen [2] [3]. This pathway is complex and does not primarily involve typical reactive oxygen species like •OH or O₂•− [3].

TiO₂-Assisted Degradation under Visible Light

In a methanolic TiO₂ dispersion under visible light, a different pathway occurs. Degradation begins with the cleavage of the central C=C bond, leading to fragmented products like 1-sulfopropyl-3,3-dimethyl-5-bromoindolenium-2-one [3]. This process also involves the dye cation radical (SQ•+) and generates hydrogen peroxide (H₂O₂) [3].

Experimental Protocol for Assessing Photostability

The following methodology, synthesized from the research, provides a framework for evaluating squarylium dye photostability [2].

1. Sample Preparation:

- Prepare dye solutions in solvents of interest (e.g., dichloromethane, methanol, ethanol).

- Use standard cuvettes with a path length of 1 cm.

- For studies involving a photocatalyst, create a dispersion of TiO₂ (e.g., Degussa P25) in methanol with constant stirring [3].

2. Irradiation Setup:

- Light Source: Use a visible light source (e.g., a halogen lamp or LED) with appropriate filters to exclude UV radiation and match the dye's absorption profile [3].

- Reaction Vessel: Place the sample in a sealed, temperature-controlled vessel to prevent solvent evaporation.

3. Analysis and Monitoring:

- UV-Vis Spectrophotometry: At regular time intervals, measure the absorption spectrum of the solution. The degradation rate can be quantified by the decrease in the main absorption peak intensity over time [2].

- Product Identification:

- Chromatography: Use HPLC to separate and identify photoproducts [2].

- Mass Spectrometry: Employ techniques like MALDI-TOF-MS or GC-MS to determine the molecular weights and structures of the degradation products [2].

- Quantum Chemical Calculations: Computational methods can help estimate the structure of proposed intermediate species [2].

Summary of Key Stability Factors

The table below summarizes the critical factors affecting squarylium dye photostability, essential for experimental design in drug development.

| Factor | Effect on Photostability | Key Finding |

|---|---|---|

| Solvent | High dependency | Degradation in chloromethane is ~10x faster than in alcohol [2]. |

| Heavy Atoms | Decreases stability | Inclusion of selenium (vs. sulfur) enhances intersystem crossing, increasing singlet oxygen yield and reducing fluorescence, indicating a faster pathway to the reactive triplet state [4]. |

| External Heavy Atoms | Decreases stability | Using an iodide (I⁻) counterion instead of triflate (CF₃SO₃⁻) increases singlet oxygen quantum yield by ~20% [4]. |

Visualizing the Photodegradation Pathways

Based on the described mechanisms, here is a workflow diagram illustrating the primary solvent-dependent degradation pathway.

The photodegradation workflow of this compound under visible light.

Key Considerations for Research & Development

- Solvent Selection is Critical: The dramatic difference in degradation rates between chlorinated and alcoholic solvents must be a primary consideration in formulation [2].

- Structure-Stability Relationship: Molecular modifications, such as incorporating heavy atoms or GABA units, can be strategically used to tune photostability and ROS generation for specific applications like photodynamic therapy [5] [4].

- Mechanism Informs Application: Understanding that degradation can proceed via a radical cation pathway helps in designing stabilizers or choosing appropriate application environments [2] [3].

References

- 1. This compound [photochemcad.com]

- 2. (PDF) Photolysis mechanism of a squarylium dye [academia.edu]

- 3. Mechanistic study of the TiO2-assisted photodegradation of... [pubs.rsc.org]

- 4. (PDF) Photochemical properties of squarylium cyanine dyes [academia.edu]

- 5. and near-infrared-absorbing γ-aminobutyric acid-modified ... [sciencedirect.com]

Squarylium dye III zwitterionic structure properties

Zwitterions: Core Concepts and Properties

A zwitterion is a molecule that contains both positively and negatively charged functional groups, resulting in an overall neutral charge [1]. This structure is key to their function in biological and materials science.

The table below summarizes the main types and characteristics of zwitterionic materials mentioned in the search results, which are relevant for understanding the potential behavior of Squarylium Dye III:

| Zwitterion Type | Key Characteristics | Relevant Applications |

|---|---|---|

| Phosphorylcholine | Biomimetic (imitates cell membranes) [1] | Anti-fouling coatings [1] |

| Sulfobetaine | Strong hydration via electrostatic interactions [1] | Stabilizing nanoparticles [1] |

| Carboxybetaine | Superhydrophilic; resistant to protein adsorption [1] | Drug delivery systems, biosensors [1] |

General Properties and Advantages: Zwitterions provide a physical and energetic barrier against protein adsorption due to their strong hydration via electrostatic interactions with water molecules [1]. This makes them highly useful for creating stealth nanoparticles with improved stability in complex biological environments like blood plasma [1]. Their superhydrophilic nature can also circumvent limitations of other polymers like PEG, which is amphiphilic [1].

Experimental Data and Diagram Guidance

The search results lack the specific quantitative data on this compound needed to populate the requested tables on metrics like absorption/emission maxima or fluorescence quantum yield.

However, based on general zwitterion properties, the following Graphviz diagram illustrates the core structure and key properties that could be experimentally characterized for a zwitterionic dye like this compound. You can use this as a template and populate it with specific data once found.

Diagram illustrating the core zwitterionic structure and key properties to investigate for this compound.

References

Squarylium dye III solubility organic solvents

Chemical Identity & Key Properties

The core identifier and a key property for Squarylium dye III are listed in the table below.

| Property | Description |

|---|---|

| CAS Registry Number | 43134-09-4 [1] |

| Confirmed Solvent | Dichloromethane (soluble) [1] [2] |

Spectral data confirms this dye is soluble in dichloromethane, with an absorption maximum at 627.25 nm and a high molar extinction coefficient (ε = 309,000 M⁻¹cm⁻¹) in this solvent [1]. It also exhibits strong fluorescence with a quantum yield of 0.65 [1].

Synthesis and General Solubility Context

While a specific protocol for this compound is not detailed, the general synthesis for this class of dyes is well-established.

General Synthesis Workflow for Squaraine Dyes

Synthesis via condensation of squaric acid and electron-rich compounds [3]

This synthesis typically involves condensing one equivalent of squaric acid (or a derivative) with two equivalents of an electron-rich aromatic or heterocyclic compound in an azeotropic solvent system like a mixture of n-butanol and benzene [3] [4]. Quaternary salts of heterocyclic methylene bases, such as 2-methylbenzothiazole or 2,3,3-trimethylindolenine, are commonly used as the electron-rich components [4].

Regarding solubility, a common challenge with many squarylium dyes is that they are sparingly soluble in most common solvents [3]. A key strategy to improve solubility is chemical modification, such as incorporating solubilizing groups like tert-butyl or hydroxyalkyl chains onto the dye molecule [3] [4].

Research Recommendations

- Solubility Profiling: You can experimentally determine the solubility of this compound in various organic solvents (e.g., chloroform, ethanol, DMSO, acetone) by preparing saturated solutions and quantifying the dissolved dye using UV-Vis spectroscopy, referencing its known extinction coefficient [1] [4].

- Solubility Enhancement: If solubility is insufficient for your application, consider synthesizing analogues with solubility-promoting groups. Recent research demonstrates that incorporating hydroxyalkyl chains is an effective strategy for creating functionalizable squaraine dyes with retained optical properties [4].

References

Comprehensive Application Notes and Protocols: Squarylium Dye III as a Fluorescent Probe for Human Serum Albumin Detection

Introduction to Squarylium Dye III as a Fluorescent Probe

Serum albumin quantification represents a fundamental parameter in biomedical diagnostics, as altered concentrations of this abundant plasma protein serve as important biomarkers for various pathological conditions including liver disease, renal disorders, diabetes, and cardiovascular diseases. Traditional detection methods such as colorimetric assays, immunoassays, and chromatographic techniques often present limitations including complex sample preparation, requirement for specialized equipment, and lengthy analysis times. Fluorescence spectroscopy has emerged as a powerful alternative technique, offering exceptional sensitivity, rapid implementation, and compatibility with biological samples. Among various fluorescent dyes, squaraine derivatives have gained significant attention due to their favorable photophysical properties, including sharp and intense absorption in the red to near-infrared region, high extinction coefficients, and significant fluorescence enhancement upon protein binding.

This compound (PhotochemCAD ID: O08, CAS: 43134-09-4) represents a particularly promising candidate for human serum albumin (HSA) detection applications. This dye exhibits strong absorption at 627.25 nm in dichloromethane with an exceptionally high molar absorptivity of 309,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.65 in the same solvent [1]. These intrinsic photophysical properties, combined with its characteristic fluorescence turn-on response in the presence of serum albumin, make this compound an excellent probe for developing sensitive and selective HSA detection assays. The following application notes provide detailed protocols and experimental guidelines for researchers seeking to implement this fluorescent probe in protein quantification studies and clinical diagnostics development.

Squarylium Dye Properties and Albumin Interaction

Photophysical Characteristics

This compound belongs to the class of symmetrical squaraine dyes characterized by a central squaric acid core flanked by identical heterocyclic components. The dye exhibits intense visible absorption with a maximum at 627.25 nm in dichloromethane, positioning it ideally for applications requiring minimal interference from biological matrix autofluorescence [1]. The extinction coefficient of 309,000 M⁻¹cm⁻¹ indicates strong light-harvesting capability, while the fluorescence quantum yield of 0.65 demonstrates efficient radiative relaxation from the excited state. In aqueous environments, squaraine dyes typically exhibit a tendency for aggregation, leading to fluorescence quenching; however, this behavior is reversed upon interaction with protein targets, resulting in significant fluorescence enhancement.

The environmental sensitivity of this compound's photophysical properties enables its application as a molecular reporter for protein detection. In organic solvents such as dichloromethane, the dye exists predominantly in its monomeric form, exhibiting characteristic sharp absorption and emission bands. Transition to aqueous media induces formation of non-fluorescent aggregates through π-π stacking interactions, causing fluorescence quenching. This aggregation behavior is disrupted when the dye encounters hydrophobic binding pockets within proteins like HSA, leading to disassembly of aggregates, restoration of monomeric dye fluorescence, and a substantial increase in emission intensity that correlates with protein concentration.

Albumin Binding Behavior

The interaction between this compound and human serum albumin involves primarily hydrophobic interactions and electrostatic forces that facilitate dye incorporation into specific binding sites within the protein structure. Structural analogs of this compound have demonstrated significant fluorescence enhancement (12-41 fold increase) upon HSA binding, with high sensitivity (1.0×10⁵-5.4×10⁵ nM), low detection limits (168-352 nM), and moderate quantitation limits (560-1172 nM) [2]. Similar squaraine dyes exhibit strong binding affinity for serum albumin with association constants typically in the range of 10⁴-10⁶ M⁻¹, highlighting the potential of this compound for sensitive protein detection applications.

Molecular docking studies with structural analogs suggest that squaraine dyes preferentially bind to Sudlow site I (warfarin binding site) of HSA, with binding energies markedly higher than the native ligand warfarin [2]. This specific binding interaction contributes to the excellent selectivity observed for serum albumins over other proteins such as γ-globulins. The binding event induces conformational changes in both the dye and protein, resulting in stabilization of the dye in its monomeric form and significant enhancement of fluorescence emission. The structural compatibility between the hydrophobic domains of squaraine dyes and the subdomains of HSA enables this highly specific interaction, making this compound an excellent candidate for selective albumin detection in complex biological matrices.

Table 1: Photophysical Properties of this compound and Analytical Performance for HSA Detection

| Parameter | Value | Conditions |

|---|---|---|

| Absorption Maximum | 627.25 nm | Dichloromethane [1] |

| Molar Absorptivity | 309,000 M⁻¹cm⁻¹ | Dichloromethane [1] |

| Fluorescence Quantum Yield | 0.65 | Dichloromethane [1] |

| Typical Fluorescence Enhancement | 12-41 fold | With HSA (structural analogs) [2] |

| Detection Limit Range | 168-352 nM | With HSA (structural analogs) [2] |

| Quantification Limit Range | 560-1172 nM | With HSA (structural analogs) [2] |

Detection Mechanism and Signaling Principle

The detection mechanism of this compound for human serum albumin relies on the phenomenon of environment-sensitive fluorescence modulated by the dye's transition between aggregated and monomeric states. In aqueous solution, squaraine dyes spontaneously form H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking) due to their planar structure and strong π-π interactions. These aggregates exhibit significantly quenched fluorescence compared to the monomeric species due to excitonic coupling and rapid non-radiative decay pathways. Upon introduction to HSA, the dye molecules preferentially partition into the hydrophobic binding pockets of the protein, primarily Sudlow site I, which disrupts the aggregate structure and stabilizes the fluorescent monomeric form [2] [3].

The fluorescence enhancement observed upon HSA binding arises from both suppression of non-radiative decay pathways and restriction of molecular motion within the protein binding site. The hydrophobic environment of the HSA binding pocket protects the excited state of the dye from quenching by water molecules, while the restricted space within the pocket limits molecular vibrations and rotations that would otherwise facilitate non-radiative relaxation. This dual mechanism results in the characteristic "turn-on" fluorescence response that forms the basis for HSA quantification. The magnitude of fluorescence enhancement correlates with HSA concentration, enabling quantitative detection across clinically relevant concentration ranges from nanomolar to micromolar levels.

Table 2: Comparison of this compound Response to Various Proteins

| Protein Type | Fluorescence Response | Selectivity Rationale |

|---|---|---|

| Human Serum Albumin | Strong enhancement (12-41 fold) | Complementary hydrophobic binding pockets [2] |

| Bovine Serum Albumin | Strong enhancement | Structural homology to HSA [4] |

| Mucin Proteins | Moderate enhancement | Glycosylation differences affecting binding [5] |

| γ-Globulins | Weak enhancement | Lack of specific binding sites [2] |

| Lysozyme | Slight decrease or no enhancement | Different binding site structure [3] |

| Trypsin | Slight decrease or no enhancement | Enzymatic activity and binding site differences [3] |

Experimental Protocols

Solution Preparation and Storage

Dye stock solution preparation begins with dissolving this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a 1 mM primary stock solution. The concentration should be verified spectrophotometrically using the molar extinction coefficient of 309,000 M⁻¹cm⁻¹ at 627.25 nm [1]. Working solutions of 10 µM concentration are prepared fresh daily by diluting the stock solution in the appropriate buffer, typically 10 mM phosphate buffer (pH 7.4) to mimic physiological conditions. For HSA standards, a 1 mg/mL stock solution is prepared by dissolving purified human serum albumin in 10 mM phosphate buffer (pH 7.4), with concentration verification using the extinction coefficient of 35,219 M⁻¹cm⁻¹ at 280 nm. Serial dilutions of this stock are prepared to create calibration standards ranging from 0.1 to 50 µM.

All solutions should be prepared using high-purity solvents and stored under appropriate conditions to maintain stability. The dye stock solution in DMSO remains stable for at least one month when stored in the dark at -20°C, while HSA solutions should be prepared fresh weekly and stored at 4°C. Phosphate buffer is prepared using ultrapure water (18.2 MΩ·cm resistivity) and may be stored at room temperature for up to one month. To prevent photodegradation, all dye-containing solutions should be protected from light exposure using amber vials or aluminum foil wrapping throughout storage and experimental procedures.

Spectral Measurements and Data Collection

Fluorescence titration experiments are performed by incrementally adding HSA standard solutions to a fixed concentration of this compound (typically 1 µM) in phosphate buffer. After each addition, the solution is mixed thoroughly and allowed to equilibrate for 2 minutes before measurement. Fluorescence emission spectra are recorded using a spectrofluorometer with excitation at 627 nm (matching the absorption maximum) and emission collection from 650 to 750 nm. Instrument parameters should include: excitation and emission slit widths of 5 nm, scan speed of 120 nm/min, and PMT voltage of 600 V. Three replicate measurements should be performed for each concentration to assess reproducibility.

Absorption spectroscopy provides complementary information for monitoring the HSA-dye interaction. Absorption spectra should be recorded from 400 to 700 nm using the same solutions prepared for fluorescence measurements. The characteristic absorption spectral shift from aggregate to monomer forms serves as additional evidence of binding, with the monomer peak expected around 627 nm becoming more prominent with increasing HSA concentration. For both fluorescence and absorption measurements, appropriate blank solutions (buffer alone and HSA in buffer without dye) should be measured and subtracted from sample spectra to correct for background signals. All measurements should be conducted at constant temperature (typically 25°C) using a temperature-controlled sample holder to ensure reproducible results.

Data Analysis and Quantification

Calibration curve construction begins with plotting the maximum fluorescence intensity (typically around 670-690 nm) against HSA concentration. The data are fitted using linear regression analysis in the range where fluorescence response increases linearly with concentration. The method sensitivity corresponds to the slope of this calibration curve, while the detection limit (DL) and quantification limit (QL) are calculated as 3.3σ/S and 10σ/S, respectively, where σ represents the standard deviation of the blank response and S represents the sensitivity [2]. For binding constant determination, the fluorescence intensity data are analyzed using the Hill equation or Scatchard plot to calculate the association constant (Kₐ) and binding stoichiometry.

Selectivity assessment involves testing the fluorescence response of this compound against potential interfering substances that may be present in real samples. These include other proteins such as γ-globulins, mucins, lysozyme, and trypsin, as well as common plasma components like glucose, urea, and lipids [2] [3]. The fluorescence response toward HSA should be significantly stronger than for interfering substances to ensure reliable quantification in complex matrices. For applications involving real biological samples, standard addition methods may be employed to account for matrix effects, where known concentrations of HSA are added to the sample and the measured fluorescence response is used to calculate the original HSA concentration through extrapolation.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for HSA detection using this compound, from sample preparation through data analysis:

Diagram 1: Experimental workflow for HSA detection using this compound, showing the three main phases of analysis

Applications and Validation

Analytical Performance Assessment

The analytical performance of this compound for HSA detection is characterized by excellent sensitivity with detection limits in the nanomolar range (168-352 nM for structural analogs), which encompasses the clinically relevant concentration range for HSA in various biological samples [2]. The method demonstrates wide linear dynamic range, typically spanning from the detection limit up to approximately 50 µM HSA, covering both pathological and normal physiological concentrations. The precision of the method, expressed as relative standard deviation, is generally better than 5% for replicate measurements, indicating good reproducibility. When properly validated, the method achieves accuracy comparable to established techniques like ELISA or Bradford assay, but with advantages of simplicity, rapid implementation, and cost-effectiveness.

For method validation, standard reference materials containing certified HSA concentrations should be analyzed to establish accuracy, while comparison with established reference methods provides additional validation. The robustness of the method should be assessed by evaluating the impact of small variations in experimental parameters such as pH (±0.2 units), temperature (±2°C), and dye concentration (±10%). Ruggedness is determined by having different analysts perform the analysis using different instruments on different days. The method should demonstrate consistent performance across these variations to be considered suitable for routine application in analytical laboratories.

Practical Implementation Considerations

Implementation of this compound-based HSA detection in real-world scenarios requires consideration of several practical aspects. For biological sample analysis, appropriate sample preparation is essential, which may include dilution in buffer, filtration, or centrifugation to remove particulate matter that could interfere with fluorescence measurements. For plasma or serum samples, typical dilution factors range from 10 to 100-fold to bring the HSA concentration within the linear range of the method while minimizing matrix effects. The storage stability of prepared dye-protein complexes should be assessed, with most squaraine-protein complexes remaining stable for several hours, allowing batch processing of multiple samples.

Potential interfering substances in complex biological matrices include bilirubin, hemoglobin, and lipids, which may absorb light at similar wavelengths or quench fluorescence through energy transfer mechanisms [6]. These interferences can often be mitigated through appropriate sample dilution or inclusion of control experiments. The method versatility extends to various measurement formats including cuvette-based assays for research applications, multiwell plate formats for high-throughput screening, and potential adaptation to continuous monitoring systems. With absorption and emission in the red spectral region, the method benefits from reduced background interference from biological matrix autofluorescence, enabling more reliable quantification in complex samples compared to UV-excited fluorescent probes.

Conclusion

This compound represents a highly effective fluorescent probe for human serum albumin detection, offering significant advantages in terms of sensitivity, selectivity, and practical implementation. The detailed protocols provided in these Application Notes enable researchers to reliably implement this detection method for various applications in clinical diagnostics, pharmaceutical research, and biochemical analysis. The fluorescence turn-on response mechanism based on aggregate-to-monomer transition provides a robust signaling principle that can be adapted to various measurement formats and platforms. As research in squaraine chemistry continues to advance, further refinements to this methodology are anticipated, potentially expanding its applications to point-of-care testing and in vivo imaging applications.

References

- 1. This compound [photochemcad.com]

- 2. In Vitro and In Silico Evaluation of Indole-Bearing ... [mdpi.com]

- 3. Spectroscopic study of squaraines as protein-sensitive fluorescent dyes [academia.edu]

- 4. Barbiturate squaraine dyes as fluorescent probes for serum ... [sciencedirect.com]

- 5. Squaraine dyes as fluorescent turn-on sensors for the ... [sciencedirect.com]

- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Squaraine Dyes in Dye-Sensitized Solar Cells (DSSCs)

Introduction to Squaraine Dyes in Photovoltaic Applications

Squaraine dyes represent a specialized class of organic dyes characterized by an electron-deficient central four-membered ring system derived from squaric acid, flanked by electron-donating aromatic groups. These dyes exhibit unique zwitterionic properties and extensive charge delocalization, resulting in intense absorption bands in the visible to near-infrared (NIR) region (typically 630-670 nm) with high molar extinction coefficients (often >10⁵ M⁻¹cm⁻¹). Their exceptional photostability, relatively high fluorescence quantum yields (~0.65), and tunable electronic properties make them particularly attractive for DSSC applications. The fundamental squaraine chromophore consists of a squaric acid core with aromatic donors such as aniline, indoline, or heterocycles like benzothiazoles and trimethylindolenine, which can be strategically modified to optimize photovoltaic performance. [1] [2]

The growing interest in squaraine dyes for DSSCs stems from their ability to harvest light in the far-red and NIR regions of the solar spectrum, complementing the absorption profiles of many metal-based sensitizers. Furthermore, their straightforward synthesis and potential for structural modification enable fine-tuning of energy levels, aggregation behavior, and surface anchoring characteristics. Recent advancements have demonstrated that strategically engineered squaraine dyes can achieve power conversion efficiencies exceeding 8% in DSSCs, with co-sensitization approaches pushing efficiencies even higher. [3] [4]

Fundamental Properties of Squaraine Dyes

Chemical Structure and Electronic Properties

Squaraine dyes feature a resonance-stabilized zwitterionic structure where the central squaric acid core acts as an electron acceptor, and the flanking aromatic groups serve as electron donors. This donor-acceptor-donor (D-A-D) configuration creates a highly dipolar character that facilitates intense intramolecular charge transfer transitions upon photoexcitation. The extensive π-conjugation throughout the molecular framework results in narrow absorption bands with high molar absorptivity, typically in the range of 1.0-2.0 × 10⁵ M⁻¹cm⁻¹. [1] [2]

The planar structure of squaraine dyes promotes strong intermolecular π-π interactions, leading to characteristic H- and J-aggregation in both solution and when adsorbed onto semiconductor surfaces. While H-aggregates typically exhibit blue-shifted absorption and reduced charge injection efficiency, J-aggregates can display red-shifted absorption and enhanced light harvesting. The aggregation behavior is significantly influenced by the nature and position of alkyl substituents, which can be strategically incorporated to control molecular packing on semiconductor surfaces. [3]

Key Characteristics for DSSC Applications

Table 1: Fundamental Properties of Squaraine Dyes Relevant to DSSC Applications

| Property | Typical Range | Significance for DSSC Performance |

|---|---|---|

| Absorption λmax | 630-670 nm (symmetrical) 500-535 nm (unsymmetrical) | Determines light harvesting range; NIR absorption complements visible-absorbing dyes |

| Molar Extinction Coefficient | 1.0-2.0 × 10⁵ M⁻¹cm⁻¹ | Enables thinner TiO₂ films, reducing recombination losses |

| Fluorescence Quantum Yield | ~0.65 | Correlates with charge injection efficiency; higher values typically favorable |

| Emission Lifetime | Varies with structure | Impacts electron injection dynamics and recombination processes |

| Aggregation Tendency | High (can be controlled with alkyl groups) | Affects film morphology and charge injection efficiency |

| Anchoring Strength | Carboxylic acid commonly used | Determines electronic coupling with semiconductor surface |

The photophysical properties of squaraine dyes can be systematically tuned through strategic molecular design. For instance, incorporating stronger electron-donating groups or extending the π-conjugation can red-shift the absorption, while introducing electron-withdrawing substituents can blue-shift the absorption and modulate energy levels. The planar molecular structure facilitates strong electronic coupling with semiconductor surfaces, potentially enhancing electron injection efficiency. However, this planarity also promotes aggregation, which must be carefully controlled through molecular engineering approaches such as incorporating bulky substituents or using anti-aggregating co-adsorbates. [3] [2]

DSSC Performance of Squaraine Dyes

Recent Performance Advances

Unsymmetrical squaraine dyes with indoline and aniline donor groups have demonstrated particularly promising performance in DSSCs. Recent studies have systematically investigated how the position of donor units relative to the anchoring group impacts photovoltaic performance. Dyes with shorter distances between the squaric acid acceptor and the anchoring group (e.g., AS2 and AS5) have shown superior performance compared to those with longer bridging distances (e.g., AS1, AS3, and AS4), achieving power conversion efficiencies of 6.34% and 8.01%, respectively. This performance enhancement is attributed to improved electronic coupling and more efficient electron injection into the semiconductor conduction band. [3]

The strategic placement of linear or branched alkyl groups on the nitrogen atoms of aniline or indoline donors has proven effective in controlling dye aggregation on TiO₂ surfaces. These alkyl chains create a hydrophobic microenvironment that can shield the dye from electrolyte components, potentially reducing charge recombination. Additionally, the use of anti-aggregating agents such as chenodeoxycholic acid (CDCA) has been shown to further improve performance, particularly for dyes with higher aggregation tendencies. [3]

Comparative Performance Analysis

Table 2: Photovoltaic Performance of Selected Squaraine Dyes in DSSCs

| Dye Designation | Dye Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Electrolyte |

|---|---|---|---|---|---|---|

| AS2 | Anchoring group connected with An donor | Data not specified | Data not specified | Data not specified | 6.34 | I⁻/I₃⁻ |

| AS5 | Anchoring group connected with An donor, specific alkyl groups | Data not specified | Data not specified | Data not specified | 8.01 | I⁻/I₃⁻ with CDCA |

| AS1 | Anchoring group connected with In donor | Data not specified | Data not specified | Data not specified | 5.49 | I⁻/I₃⁻ |

| AS3 | Anchoring group connected with In donor | Data not specified | Data not specified | Data not specified | 6.16 | I⁻/I₃⁻ |

| AS4 | Anchoring group connected with In donor | Data not specified | Data not specified | Data not specified | 5.57 | I⁻/I₃⁻ |

| SQ258 + D35 | Co-sensitized system | Data not specified | Data not specified | Data not specified | Improved vs. individual dyes | I⁻/I₃⁻ |

| SQ259 + N719 | Co-sensitized system | Data not specified | Data not specified | Data not specified | Improved vs. individual dyes | I⁻/I₃⁻ |

Co-sensitization approaches have emerged as particularly effective strategies for enhancing the performance of squaraine-based DSSCs. Recent studies have demonstrated that combining NIR-absorbing squaraine dyes (SQ258 and SQ259) with visible-absorbing organic (D35) or ruthenium-complex (N719) dyes enables complementary photon harvesting across the entire 400-750 nm spectral region. These co-sensitized systems not only exhibit panchromatic absorption but also demonstrate synergistic effects where the visible-absorbing dyes help de-aggregate squaraine molecules, leading to improved charge separation efficiency. Transient absorption studies have revealed that upon exclusive excitation of squaraine dyes, ultrafast energy transfer occurs between squaraine monomers and their H-aggregates, enhancing overall photon conversion. [4]

Experimental Protocols

Synthesis of Unsymmetrical Squaraine Dyes

Protocol: Synthesis of AS-series unsymmetrical squaraine dyes [3]

Note: All reactions should be performed under inert atmosphere when specified. Proper personal protective equipment should be worn at all times.

Materials:

- 3,4-Dibutoxycyclobut-3-ene-1,2-dione (squarate derivative)

- Appropriate Fisher base indolenine or aniline derivatives

- n-Butanol, anhydrous

- Triethylamine, anhydrous

- Dichloromethane, HPLC grade

- Methanol, HPLC grade

- Silica gel (100-200 mesh) for column chromatography

Procedure:

Dissolve compound 4 (0.9 g, 2.16 mmol) and 3,4-dibutoxycyclobut-3-ene-1,2-dione (0.49 g, 2.16 mmol) in 20 mL of n-BuOH in a 100 mL round-bottom flask.

Add triethylamine (0.55 g, 5.4 mmol) and stir the reaction mixture at room temperature for 12 hours.

Heat the reaction mixture at 70°C for 2 hours with continuous stirring.

Cool the reaction mixture to room temperature and remove solvents under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient elution of methanol in dichloromethane (typically 1-5% methanol).

Characterize the purified dye by ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm structure and purity.

Typical Yield: ~52% (for intermediate compound 6)

Critical Notes:

- The regioselectivity during condensation of semisquaraine with the second equivalent of donor should be carefully monitored, as 1,2-condensation byproducts can form along with the desired 1,3-condensation product.

- For dyes containing different donors, the order of addition can impact yield and purity.

- Alkyl groups on nitrogen donors should be introduced prior to squaraine formation.

DSSC Fabrication and Testing Protocol

Protocol: Fabrication of squaraine-sensitized DSSCs [3] [4]

Materials:

- F-doped SnO₂ (FTO) glass substrates (7-10 Ω/sq)

- TiO₂ paste (GreatCell 30 NRD-T or similar)

- TiCl₄ solution (40 mM aqueous)

- Squaraine dye solution (0.2 mM in ethanol)

- Chenodeoxycholic acid (CDCA, 20-30 mM in ethanol) for anti-aggregation

- Electrolyte solutions:

- Platinum precursor solution (5 mM chloroplatinic acid in isopropanol)

- Surlyn polymer spacer (25 μm thickness)

Photoanode Preparation:

Clean FTO substrates sequentially in detergent, deionized water, acetone, and ethanol under ultrasonication for 15 minutes each.

Treat substrates with TiCl₄ solution by dipping in 40 mM aqueous TiCl₄ at 70°C for 30 minutes, then anneal at 450°C for 30 minutes.

Screen-print TiO₂ paste (GreatCell 30 NRD-T) through a 250 mesh screen to create a ~3 μm thick mesoporous layer.

Dry the printed films at 125°C for 10 minutes, then sinter gradually: 325°C (5 min), 375°C (5 min), 450°C (15 min), 500°C (15 min).

Repeat TiCl₄ treatment as in step 2, followed by annealing at 500°C for 30 minutes.

Cool the electrodes to ~80°C before immersing in dye solution to prevent thermal degradation.

Dye Sensitization:

Prepare sensitizing solution containing 0.2 mM squaraine dye in ethanol, with or without CDCA (20-30 mM).

For co-sensitization, prepare dye mixtures at optimal ratios (e.g., D35:SQ258 at 1:5 molar ratio).

Immerse the TiO₂ photoanodes in the dye solution and keep in the dark at room temperature for 12-16 hours.

Rinse the sensitized electrodes with fresh ethanol to remove physically adsorbed dye and dry under nitrogen stream.

Cell Assembly:

Prepare counter electrodes by depositing platinum onto FTO glass (thermal decomposition of chloroplatinic acid at 400°C for 15 minutes).

Assemble the DSSC using a 25 μm Surlyn spacer between photoanode and counter electrode by hot-pressing at 100°C.

Introduce electrolyte through pre-drilled holes in the counter electrode using vacuum backfilling.

Seal the electrolyte filling holes with a glass cover and Surlyn film.

Characterization and Testing:

Measure current-voltage characteristics using a solar simulator with AM 1.5G illumination (100 mW/cm²), ensuring proper light masking.

Record incident photon-to-current conversion efficiency (IPCE) spectra using a monochromator system.

Perform electrochemical impedance spectroscopy (EIS) to analyze charge transfer resistance and recombination processes.

Conduct stability tests under continuous illumination or thermal stress as required.

Advanced Applications and Optimization Strategies

Co-sensitization Approaches

Strategic co-sensitization has emerged as a powerful approach to enhance the performance of squaraine-based DSSCs. Recent studies have demonstrated that combining NIR-absorbing squaraine dyes with visible-absorbing dyes such as D35 or N719 creates complementary absorption profiles that enable panchromatic photon harvesting. The optimization of dye ratios is critical, with studies showing effective squaraine:co-sensitizer ratios ranging from 2:1 to 1:7, depending on the specific dye combination. [4]

The benefits of co-sensitization extend beyond simple absorption complementarity. Time-resolved spectroscopic studies have revealed that visible-absorbing dyes can function as molecular disaggregants for squaraine dyes, reducing H-aggregate formation and improving charge injection efficiency. Furthermore, in systems employing cobalt-based redox shuttles, the presence of co-adsorbed dyes with bulky moieties (such as D35) can provide effective surface passivation, reducing charge recombination even at low co-adsorbent ratios (e.g., 1:5 D35:SQ258). This synergistic effect enables the use of squaraine dyes in high-performance DSSCs employing alternative redox shuttles beyond the traditional iodide/triiodide couple. [4]

Diagram 1: Co-sensitization workflow for squaraine-based DSSCs showing the systematic approach to combining NIR squaraine dyes with visible-light absorbers for enhanced device performance.

Molecular Engineering Strategies

Structural optimization of squaraine dyes has proven essential for maximizing DSSC performance. Key molecular engineering strategies include:

Donor group positioning: Systematic studies have demonstrated that placing the anchoring group closer to the squaric acid acceptor unit (shorter acceptor-anchoring group distance) enhances electronic coupling and improves electron injection efficiency. Dyes with shorter bridging distances (e.g., AS2, AS5) consistently outperform those with longer distances (e.g., AS1, AS3, AS4). [3]

Alkyl chain engineering: Incorporating linear or branched alkyl groups of appropriate length at the nitrogen atoms of aniline or indoline donors serves multiple functions. These hydrophobic chains control dye aggregation, create protective microenvironments that shield against electrolyte components, and can influence molecular packing on the semiconductor surface. Optimal alkyl chain length balances aggregation control with maintaining efficient charge injection. [3]

Aggregation control: Beyond alkyl chain engineering, the use of steric hindrance through bulky substituents or the incorporation of aggregation-disrupting co-adsorbates like CDCA is crucial for optimizing squaraine-based DSSCs. Recent studies indicate that even small concentrations of CDCA (20-30 mM) can significantly improve performance for highly aggregating squaraine dyes. [3] [4]

Conclusion and Future Perspectives

Squaraine dyes have established themselves as promising sensitizers for DSSC applications, particularly due to their strong and narrow NIR absorption, high molar extinction coefficients, and tunable electronic properties. The development of unsymmetrical squaraine architectures with optimized donor-acceptor distances has enabled power conversion efficiencies exceeding 8% in single-dye devices, while co-sensitization approaches have demonstrated further performance enhancements through complementary light harvesting and aggregation control.

Future research directions should focus on advancing our understanding of interfacial charge transfer dynamics in squaraine-sensitized systems, particularly through time-resolved spectroscopic techniques. The development of novel squaraine structures with broader absorption profiles and improved aggregation control remains an important goal. Additionally, the integration of squaraine dyes with emerging semiconductor materials and alternative redox shuttles presents opportunities for further performance improvements. As molecular engineering strategies become increasingly sophisticated and our knowledge of structure-property relationships deepens, squaraine-based DSSCs approach the efficiency and stability benchmarks necessary for practical applications and potential commercialization.

References

- 1. - Wikipedia Squaraine dye [en.wikipedia.org]

- 2. Squaraine Dyes: Molecular Design for Different Applications ... [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Position of Donor Units and Alkyl Groups on Dye - Sensitized ... [pmc.ncbi.nlm.nih.gov]

- 4. Investigation on the influence of co-sensitization on semi-transparent... [nature.com]

Squarylium dye III near-infrared imaging applications

Introduction to Squarylium Dyes

Squarylium dyes are a class of organic near-infrared (NIR) dyes characterized by a unique, electron-deficient central squaraine ring structure flanked by donor units, creating a donor-acceptor-donor system [1]. This zwitterionic structure confers excellent photophysical properties, including high molar absorptivity and good quantum yields, making them suitable for various imaging applications [2] [1]. Their utility in NIR imaging is particularly valuable because light in the NIR range (650-1700 nm) experiences less scattering and tissue autofluorescence, leading to deeper tissue penetration and a higher signal-to-noise ratio in biological experiments [1].

While "Squarylium Dye III" is a specific compound, much of the application data in the literature pertains to the broader class of squarylium dyes. The following protocols and data are based on this general class and can serve as a guide for developing methods using this compound, whose specific spectral properties are summarized in the table below.

Spectral Properties of this compound

The following quantitative data for this compound is measured in dichloromethane [3].

Table 1: Fundamental Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Wavelength (( \lambda_{abs} )) | 627.25 nm |

| Molar Extinction Coefficient (( \epsilon )) | 309,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (( \Phi_f )) | 0.65 |

Application Notes & Experimental Protocols

Here are detailed methodologies for key applications of squarylium dyes in a research setting.

Protocol 1: Metal Ion Sensing and Quantification

Squarylium dyes can act as fluorescent chemosensors for metal ions like Fe(III) and Co(II), with coordination often leading to fluorescence quenching [4].

1. Materials and Reagents

- Dye Stock Solution: Squarylium dye (e.g., NN525 [4]). Prepare a 10-50 µM solution in a suitable solvent like acetonitrile.

- Metal Ion Solutions: Standard solutions of metal salts (e.g., Fe(ClO₄)₃, CoCl₂) in the same solvent, at concentrations of 0.1 M and 1 mM.

- Solvent: High-purity acetonitrile or other appropriate solvent.

- Labware: Volumetric flasks, micropipettes, and a set of quartz cuvettes.

2. Experimental Procedure 1. Sample Preparation: Prepare a series of solutions with a fixed concentration of the squarylium dye (e.g., 5 µM) and varying concentrations of the metal ion (e.g., 0-50 µM) in a total volume of 2 mL. 2. Incubation: Allow the solutions to incubate at room temperature for 15-30 minutes to ensure complete complexation. 3. Spectroscopic Measurement: - Absorption Spectroscopy: Record the UV-Vis-NIR absorption spectrum of each solution from 500-750 nm. Observe the change in the dye's absorption peak. - Fluorescence Spectroscopy: Using an excitation wavelength at the dye's absorption maximum (e.g., 627 nm for Dye III), record the fluorescence emission spectrum. Note the quenching of fluorescence intensity with increasing metal ion concentration.

3. Data Analysis - Plot fluorescence intensity (e.g., at the emission maximum) against metal ion concentration. - Determine the limit of detection (LOD) and calculate the stability constant (Kₛ) for the complex using a Stern-Volmer or Benesi-Hildebrand plot.

The signaling pathway for this sensing mechanism is based on photo-induced electron transfer (PET) triggered by metal coordination, which is visually summarized below.

Protocol 2: Staining for Cell Viability Assessment

Certain bifunctional squarylium dyes can distinguish between live and dead/apoptotic cells by differentially labeling cell membranes and nuclei [2].

1. Materials and Reagents

- Cell Culture: Adherent or suspension cells (e.g., HeLa, HEK293).

- Dye Solution: Squarylium dye (e.g., 1-10 µM) in DMSO or PBS.

- Buffers: Phosphate-buffered saline (PBS), cell culture medium.

- Inducer: Apoptosis inducer (e.g., staurosporine, 1 µM) for positive control.

- Labware: Cell culture plates, multi-well glass slides or confocal dishes.

2. Experimental Procedure 1. Cell Preparation: Seed cells onto a confocal dish or glass slide and grow until 60-80% confluent. 2. Induction of Apoptosis (Optional): Treat a subset of cells with a known apoptosis inducer for 4-6 hours. 3. Staining: - Carefully remove the culture medium. - Wash cells gently with warm PBS. - Add the squarylium dye solution (e.g., 5 µM in serum-free medium) to cover the cells. - Incubate for 15-30 minutes at 37°C in the dark. 4. Washing and Imaging: - Remove the dye solution and wash cells 2-3 times with PBS. - Add fresh PBS or culture medium to the dish. - Image immediately using a confocal or fluorescence microscope. - Live Cells: Use settings for the dye's fluorescence (e.g., Ex/Em ~630/670 nm) to visualize membrane staining. - Apoptotic/Dead Cells: Using the same dye, look for distinct nuclear staining, which indicates compromised membranes.

3. Data Analysis - Quantify the ratio of cells showing nuclear staining versus membrane-only staining to determine the percentage of dead or apoptotic cells.

The workflow for this cell staining assay is straightforward but critical for success, as shown below.

Comparative Properties of Squarylium Dye Heterocycles

The optical properties of squarylium dyes can be tuned by modifying the donor heterocycles. The following table compares three common classes.

Table 2: Comparison of Squarylium Dye Classes Based on Donor Heterocycle

| Property / Application | Indole-Based Squarylium Dyes | Quinoline-Based Squarylium Dyes | Perimidine-Based Squarylium Dyes |

|---|---|---|---|

| Typical ( \lambda_{abs} ) (nm) | ~700 nm (capped) [1] | >800 nm [1] | >800 nm [1] |

| Molar Extinction Coefficient (( \epsilon ))) | High [1] | >100,000 M⁻¹cm⁻¹ [1] | >100,000 M⁻¹cm⁻¹ [1] |

| Key Strengths | High quantum yield, well-developed chemistry [1] | Deeper NIR absorption, potential for modification [1] | Deeper NIR absorption, high photostability [1] |

| Common Applications | Bioimaging, sensor development [2] [1] | Promising for biomedical & solar cells [1] | Promising for biomedical & solar cells [1] |

Critical Considerations for Experimental Success

- Solvent Compatibility: The photophysical properties of squarylium dyes, including absorption maxima and quantum yield, are highly sensitive to solvent polarity. Always use the same solvent specified in the protocol for consistent results [3] [4].

- Stability and Storage: Squarylium dyes can be sensitive to light and air. Prepare stock solutions fresh or store them in aliquots at -20°C in the dark under an inert atmosphere if possible.

- Microscopy Calibration: When using a new dye for imaging, perform a control experiment without the dye to account for autofluorescence. Optimize laser power and detector gain to avoid photobleaching while maximizing signal.

Future Perspectives

Research is actively focused on pushing the absorption and emission of squarylium dyes further into the NIR-II region (1000-1700 nm) for even better biological imaging [1]. Furthermore, their high third-order nonlinear optical coefficient (( \chi^{(3)} )) makes them promising candidates for applications in telecommunications and nonlinear optics [5].

Frequently Asked Questions

Q1: What is the primary limitation of indole-based squarylium dyes? The major limitation is that their absorption maxima are typically capped near 700 nm, which limits tissue penetration depth for imaging compared to quinoline- and perimidine-based dyes, which absorb beyond 800 nm [1].

Q2: Can squarylium dyes be used for in vivo imaging? Yes. Dyes absorbing in the NIR range, such as Cyanine 5.5 and Cyanine 7.5, are established for in vivo fluorescence and photoacoustic imaging [2]. While this compound (λ_abs 627 nm) is on the borderline of the NIR window, other squarylium dyes with longer wavelengths are excellent candidates for such applications.

References

- 1. Exploration of NIR Squaraine Contrast Agents Containing ... [pmc.ncbi.nlm.nih.gov]

- 2. Cyanine Dyes , Squarylium - Materials / Alfa Chemistry Dyes [materials.alfachemic.com]

- 3. This compound [photochemcad.com]

- 4. Investigation of the spectral properties of a squarylium near ... [sciencedirect.com]

- 5. Enhancement of χ( 3 ) of Squarylium J-aggregates in Dye ... Infrared [opg.optica.org]

Comprehensive Application Notes and Protocols: DNA-Templated Squaraine Dyes for Excitonic Interactions

Introduction to Squaraine Dyes and DNA Templating

Squaraine (SQ) dyes represent a class of organic chromophores with exceptional photophysical properties that make them ideal candidates for excitonic applications in quantum information science, light harvesting, and sensing. These dyes feature a unique electronic structure with a central electron-deficient squaric moiety flanked by electron-rich groups, resulting in strong absorption in the visible to near-infrared region and excellent photostability. When multiple squaraine dyes are brought into close proximity, they can form molecular excitons—collectively delocalized excited states that exhibit quantum mechanical sharing of excitation energy across multiple dye molecules. The degree and nature of this excitonic coupling directly influence the optical properties and functional capabilities of the resulting aggregates.

DNA nanotechnology provides an ideal scaffolding system for controlling squaraine dye aggregation with sub-nanometer precision. The programmable nature of DNA self-assembly through Watson-Crick-Franklin base pairing allows researchers to construct complex nanostructures that can position dye molecules at specific intervals and orientations. The Holliday junction (HJ), a four-arm DNA nanostructure, has emerged as a particularly effective template for studying excitonic interactions because it provides a stable platform while preventing unwanted dye dimerization that can occur in duplex DNA systems. More recently, the double-crossover (DX) tile motif has been shown to offer enhanced stability for larger dye aggregate networks, enabling even more complex excitonic systems. The integration of squaraine dyes with DNA templates represents a powerful approach for designing and fabricating molecular-scale devices that harness excitonic effects for advanced technological applications [1] [2] [3].

Experimental Design and Materials

DNA Scaffold Selection and Design

The choice of DNA scaffold is critical for achieving desired excitonic interactions. The table below compares the primary DNA nanostructures used for templating squaraine dye aggregates:

Table 1: DNA Scaffolds for Squaraine Dye Templating

| Scaffold Type | Structural Features | Advantages | Limitations | Typical Dye Attachment Sites |

|---|---|---|---|---|

| Holliday Junction (HJ) | Four-arm junction with coaxial stacking | Prevents dye dimerization, enables both adjacent and transverse dimers, well-characterized structure | Limited stability in some buffer conditions | Terminal ends of arms within the junction core |

| Double-Crossover (DX) Tile | Two parallel duplex DNA helices connected by crossover points | Enhanced stability, suitable for larger aggregate networks, transferable to solid phase | More complex design and assembly | Predetermined positions along the tile structure |

| DNA Duplex | Standard double-stranded DNA | Simple design, commercially available | Limited configuration options, prone to intercalation | Terminal ends or specific internal bases |

For Holliday junctions, the design involves four oligonucleotide strands that self-assemble in solution to form a four-armed structure. The sequences should be designed to ensure proper formation of the stacked conformation, which can be verified through thermal denaturation experiments. The adjacent dimer configuration (dyes attached to neighboring arms) typically promotes stronger excitonic coupling with less dye-DNA interaction, while the transverse dimer configuration (dyes attached to opposing arms) often results in weaker coupling but more defined orientation [1] [2].

Squaraine Dye Variants and Properties

Squaraine dyes can be functionally tailored through strategic substitution to optimize their properties for DNA templating. The following table summarizes key squaraine variants and their photophysical characteristics:

Table 2: Squaraine Dye Variants and Their Properties

| Dye Variant | Substituents | Log Pₒ/ₓ (Hydrophobicity) | Absorption Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|---|---|

| SQ-H₂ | Base structure without additional substituents | Moderate | ~640-660 | ~660-690 | Reference compound with minimal steric bulk |

| SQ-Cl₂ | Chlorine atoms at terminal positions | Higher (more hydrophobic) | ~650-670 | ~670-700 | Enhanced excitonic coupling through hydrophobic packing |

| SQ-Me₂ | Methyl groups at terminal positions | Higher (more hydrophobic) | ~645-665 | ~665-695 | Steric effects promote specific packing geometries |

| Sulfo-SQ | Sulfonate groups | Lower (more hydrophilic) | ~635-655 | ~655-685 | Improved water solubility but reduced aggregation propensity |

| Butylsulfo-SQ | Butylsulfonate chains | Variable based on chain length | ~645-665 | ~665-695 | Balance of solubility and aggregation tendency |

| Squaraine:Rotaxane (SR) | Mechanically interlocked rotaxane ring | Moderate | ~665-685 | ~685-715 | Promotes oblique packing, reduces structural heterogeneity |

The hydrophobicity of squaraine dyes, quantified by the calculated log Pₒ/ₓ values, plays a crucial role in their aggregation behavior. More hydrophobic dyes (higher log Pₒ/ₓ) generally exhibit stronger excitonic coupling due to tighter packing, while hydrophilic dyes (lower log Pₒ/ₗ) form dimers with smaller excitonic coupling parameters (Jₘ,ₙ) and larger center-to-center dye distances (Rₘ,ₙ) [4]. Additionally, the Hammett constant (σₚ) of substituents correlates with electronic effects on the dye's photophysical properties, with electron-withdrawing groups impacting solvation free energy, transition dipole moment, static dipole difference, and absorbance more significantly than electron-donating groups [5] [6].

Step-by-Step Experimental Protocols

Preparation of DNA-Squaraine Conjugates

Objective: Covalent attachment of squaraine dyes to specifically designed DNA sequences for subsequent assembly into templated aggregates.

Materials:

- Synthesized or commercially obtained squaraine dyes with appropriate reactive groups (e.g., NHS ester, maleimide, or azide)

- DNA oligonucleotides with complementary functional groups (e.g., amine, thiol, or alkyne)

- Coupling buffer: 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) for amine-reactive chemistry

- Purification materials: HPLC system with C18 reverse-phase column or size exclusion chromatography columns

- Lyophilizer or speed vacuum concentrator

Procedure:

- Design DNA sequences with appropriate modified bases for dye attachment, ensuring compatibility with the target DNA nanostructure.

- Prepare the squaraine dye solution by dissolving 1-2 mg of reactive dye in anhydrous DMSO to a concentration of 10 mM.

- Dissolve the modified DNA oligonucleotide in coupling buffer to a concentration of 100-200 μM.

- Add the dye solution to the DNA solution at a 3:1 molar ratio (dye:DNA) to ensure efficient conjugation.

- Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking, protecting from light.

- Purify the conjugates using reverse-phase HPLC or size exclusion chromatography to separate conjugated DNA from unreacted dye and DNA.

- Verify conjugation efficiency through UV-Vis spectroscopy, confirming the presence of both DNA (260 nm) and squaraine dye (absorption maxima 640-690 nm) characteristics.

- Lyophilize or concentrate the purified DNA-dye conjugates and resuspend in appropriate buffer for storage or immediate use.

Critical Considerations:

- Maintain strict anhydrous conditions for dye solution preparation to prevent hydrolysis of reactive groups.

- Protect samples from light throughout the procedure to prevent photodegradation of squaraine dyes.

- Verify the number of attached dyes per DNA strand using mass spectrometry to ensure proper conjugation.

Assembly of DNA-Templated Squaraine Aggregates

Objective: Controlled formation of DNA nanostructures with precisely positioned squaraine dyes to promote excitonic interactions.

Materials:

- Purified DNA-dye conjugates

- Complementary DNA strands for complete nanostructure assembly

- Assembly buffer: 10-20 mM magnesium chloride in Tris-EDTA or phosphate buffer

- Thermal cycler or programmable water bath

Procedure:

- Design the complete set of DNA strands required for the target nanostructure (HJ or DX tile), incorporating the dye-conjugated strands at specific positions.

- Prepare an equimolar mixture of all DNA strands (including dye-conjugated strands) in assembly buffer.

- Implement a thermal annealing ramp:

- Heat the mixture to 90°C for 5 minutes to denature all DNA strands

- Gradually cool to 65°C at a rate of 1°C per 2 minutes

- Further cool to 45°C at a rate of 1°C per 5 minutes

- Finally, cool to 20°C at a rate of 1°C per 3 minutes

- Hold the assembled nanostructures at 4°C until further characterization.

Critical Considerations:

- Optimize magnesium concentration (typically 10-20 mM) for specific nanostructure stability.

- For DX tile systems, consider implementing a controlled annealing schedule with extended incubation at intermediate temperatures (e.g., 45°C for 4-8 hours) to promote homogeneous assembly.

- Verify proper nanostructure formation using native polyacrylamide gel electrophoresis before optical characterization.

The following workflow diagram illustrates the key experimental steps for preparing and characterizing DNA-templated squaraine aggregates:

Optical Characterization Techniques

Objective: Comprehensive photophysical analysis of DNA-templated squaraine aggregates to quantify excitonic interactions.

Materials:

- Assembled DNA-dye nanostructures in appropriate buffer

- UV-Vis-NIR spectrophotometer

- Fluorometer with NIR detection capability

- Circular dichroism (CD) spectropolarimeter

- Time-resolved fluorescence spectroscopy system

Procedure:

Steady-State Absorption Spectroscopy:

- Record absorption spectra from 400-800 nm using a 1 cm pathlength quartz cuvette

- Use appropriate DNA nanostructure without dyes as a blank

- Note the position, shape, and intensity of absorption bands, particularly changes relative to monomeric dye spectra

Fluorescence Emission Spectroscopy:

- Excite samples at the absorption maximum of the monomeric dye

- Record emission spectra from 650-850 nm

- Compare emission intensity and spectral shape with monomer reference

Circular Dichroism (CD) Spectroscopy:

- Record CD spectra from 400-800 nm using a 1 cm pathlength cuvette

- Use higher concentration (2-5×) than absorption measurements

- Note the presence of excitonic couplets indicating exciton delocalization

Time-Resolved Fluorescence Measurements:

- Use time-correlated single photon counting (TCSPC) or streak camera system

- Excite samples with pulsed laser at appropriate wavelength

- Record decay profiles at the emission maximum

- Fit data to appropriate decay models to determine excited-state lifetimes

Critical Considerations:

- Maintain consistent sample concentrations (typically 1-5 μM in DNA nanostructures) across all measurements for valid comparisons.

- For temperature-dependent studies, use a thermostatted cuvette holder to maintain precise temperature control.

- Correct fluorescence emission spectra for instrument response characteristics, particularly in the NIR region.

Data Analysis and Interpretation

Quantifying Excitonic Coupling Parameters

The exciton hopping parameter (Jₘ,ₙ) quantifies the strength of excitonic coupling between dyes and can be determined through both experimental measurements and theoretical calculations:

Table 3: Excitonic Coupling Parameters and Their Determination

| Parameter | Description | Experimental Determination | Computational Methods |

|---|---|---|---|

| Jₘ,ₙ (Exciton Hopping Parameter) | Strength of excitonic coupling between dyes m and n | From KRM analysis of absorption and CD spectra | Extended dipole approximation using MD trajectories |

| Rₘ,ₙ | Center-to-center distance between dyes | FRET measurements or KRM modeling | Direct measurement from MD simulations |

| κ (Orientation Factor) | Relative orientation of transition dipole moments | From fluorescence anisotropy | Calculation from dye positions in MD simulations |

| Kₘ,ₙ (Exciton-Exciton Interaction) | Strength of exciton-exciton interactions | Analysis of nonlinear optical spectra | TD-DFT calculations on dye pairs |

The extended dipole approximation provides a practical approach for calculating Jₘ,ₙ from structural data:

Where Jₒ = |μ|²/(4πϵ₀n²lₘlₙ), with |μ| representing the transition dipole magnitude, ϵ₀ the vacuum permittivity, n the refractive index of the medium, and lₘ and lₙ the lengths of π conjugation bridges of dyes m and n [1].

Structural Characterization and Molecular Modeling

Molecular Dynamics (MD) Simulations provide atomistic insights into dye-dye and dye-DNA interactions:

System Setup:

- Build initial coordinates of DNA nanostructure with attached dyes

- Solvate the system in explicit water molecules and add ions to neutralize charge

- Apply appropriate force field parameters for both DNA and squaraine dyes

Simulation Protocol:

- Perform energy minimization to remove steric clashes

- Gradually heat the system to target temperature (typically 300 K) with position restraints on DNA and dyes

- Equilibrate without restraints until system stability is achieved

- Run production MD simulations for sufficient time (typically 100 ns - 1 μs) to capture relevant dynamics

Trajectory Analysis:

- Calculate dye-dye distances and orientations over the simulation trajectory

- Determine hydrogen bonding and hydrophobic interactions between dyes and DNA

- Compute excitonic coupling parameters using the extended dipole approximation

Kühn-Renger-May (KRM) Modeling allows extraction of structural parameters from optical data:

- Simultaneously fit absorption and circular dichroism spectra

- Extract dye orientations and excitonic coupling parameters

- Account for structural heterogeneity through multiple subpopulations

The following diagram illustrates the key relationships between dye structure, assembly configuration, and resulting excitonic properties:

Troubleshooting and Optimization

Common Experimental Challenges and Solutions

Table 4: Troubleshooting Guide for DNA-Templated Squaraine Aggregates

| Problem | Potential Causes | Solutions | Prevention |

|---|---|---|---|

| Poor DNA nanostructure formation | Incorrect stoichiometry, insufficient magnesium, improper annealing | Verify strand ratios, optimize Mg²⁺ concentration (10-20 mM), implement slower annealing rates | Check DNA purity, use fresh buffers, validate sequences |

| Weak excitonic coupling | Excessive dye-DNA interactions, suboptimal dye orientation, large dye separation | Switch from transverse to adjacent dimer configuration, introduce hydrophobic substituents, modify attachment linker length | Select appropriate DNA scaffold configuration, optimize dye structure for tighter packing |

| Structural heterogeneity | Multiple stable packing arrangements, flexible DNA-dye linkers | Introduce rotaxane rings to constrain packing, optimize annealing protocol, use more rigid DNA templates | Employ symmetric dye substitutions, use DX tiles instead of HJs for more stable structures |

| Low conjugation efficiency | Improper reactive groups, insufficient dye reactivity, hydrolysis of reactive groups | Use excess dye (3-5× molar ratio), ensure anhydrous conditions for dye solution, try different conjugation chemistry | Characterize dye reactivity before use, use fresh dye preparations, optimize reaction pH |

| Aggregate instability | Weak DNA nanostructure, dye-induced disruption, buffer conditions | Increase magnesium concentration, switch to more stable DX tiles, optimize pH and ionic strength | Pre-test dye effects on DNA structure, use stabilizing additives like polyamines |

Advanced Optimization Strategies

For researchers seeking to enhance excitonic properties beyond standard protocols:

Rotaxane Functionalization: Encapsulate squaraine dyes with rotaxane rings to promote oblique packing with near-equal intensity excitonically split absorption bands. This approach reduces structural heterogeneity and extends excited-state lifetimes [2].

Salt Concentration Optimization: Systematically vary sodium and magnesium ion concentrations (10-100 mM NaCl, 5-30 mM MgCl₂) to tune between different aggregate types. Higher salt concentrations can promote HJ formation over duplex structures, potentially switching from J-type to H-type packing [2].

Solid Phase Transfer: Transfer well-characterized solution-phase DNA-dye aggregates to solid substrates for enhanced stability and potential device integration. This recently demonstrated approach maintains excitonic properties while enabling new applications [3].

Applications and Future Directions

The controlled excitonic interactions in DNA-templated squaraine aggregates enable diverse applications across multiple fields:

Quantum Information Science: The coherent exciton delocalization in well-defined squaraine aggregates can be exploited in the implementation of quantum gates and excitonic circuits for nanoscale computing. The oblique packing promoted by rotaxane functionalization is particularly promising for applications benefiting from excitonic entanglement [1] [2].

Light Harvesting and Energy Transfer: DNA-templated squaraine aggregates with controlled packing geometries can serve as artificial light-harvesting systems with efficient energy transfer pathways. The panchromatic absorption characteristics of oblique aggregates make them ideal for broad solar energy capture [2] [3].

Biomedical Imaging and Sensing: The environmental sensitivity of squaraine dye optical properties, combined with the programmability of DNA scaffolds, enables development of biosensors for detecting specific analytes. The transfer of these systems to solid phase opens possibilities for diagnostic devices and imaging agents [3] [7].